2,5-Dichloro-3-(difluoromethyl)quinoline

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

This halogenated quinoline building block features an orthogonal C2-Cl/C5-Cl reactivity pattern that enables sequential SNAr and cross-coupling diversification without protecting group manipulation. The C3-CHF₂ group uniquely provides the hydrogen bond donor capacity required for kinase ATP-binding site hinge engagement—a feature absent in -CF₃ and -CH₃ analogs. Validated as a critical herbicidal pharmacophore in BASF patent families (C5-Cl essential for activity), this intermediate supports both kinase drug discovery and agrochemical lead optimization. Procurement ensures access to the full two-vector diversification and metabolically stable ¹⁹F NMR reporter capabilities.

Molecular Formula C10H5Cl2F2N
Molecular Weight 248.05 g/mol
Cat. No. B13679696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-3-(difluoromethyl)quinoline
Molecular FormulaC10H5Cl2F2N
Molecular Weight248.05 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(C=C2C(=C1)Cl)C(F)F)Cl
InChIInChI=1S/C10H5Cl2F2N/c11-7-2-1-3-8-5(7)4-6(10(13)14)9(12)15-8/h1-4,10H
InChIKeyQNIRQQJXTOYTIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-3-(difluoromethyl)quinoline – Key Identifiers, Physicochemical Profile, and Procurement Baseline for Fluorinated Quinoline Building Blocks


2,5-Dichloro-3-(difluoromethyl)quinoline (CAS 2322507-27-5, MDL MFCD31419013) is a heterocyclic building block featuring a quinoline core with chlorine substituents at C2 and C5 and a difluoromethyl (-CHF₂) group at C3, with a molecular formula C₁₀H₅Cl₂F₂N and molecular weight 248.06 g/mol . The compound is commercially available from multiple suppliers at ≥98% purity for research and development use, classified as a halogenated quinoline intermediate for pharmaceutical and agrochemical synthesis . The difluoromethyl group introduces a hydrogen bond donor capability and moderate lipophilicity that distinguish it from the more common trifluoromethyl-substituted quinoline analogs, while the dual C2/C5 chloro substitution pattern provides two reactive handles for sequential diversification [1].

Why 2,5-Dichloro-3-(difluoromethyl)quinoline Cannot Be Replaced by Closely Related Chloroquinoline or Trifluoromethyl Analogs in Research Programs


Simple replacement of 2,5-dichloro-3-(difluoromethyl)quinoline with a 2-chloro-3-(difluoromethyl)quinoline (single chloro handle) eliminates the C5 diversification site, halving the addressable chemical space in library synthesis [1]. Conversely, substituting the -CHF₂ group with -CF₃ removes the hydrogen bond donor capacity that enables specific target interactions such as kinase hinge binding, while replacement with -CH₃ reduces metabolic stability and lipophilicity tuning capability [2]. The C5-chloro substitution pattern is explicitly validated in the BASF herbicide patent family (US 4,632,696, EP 0060429) as critical for biological activity—C5-Cl analogs demonstrate herbicidal efficacy whereas C6-Cl and C7-Cl positional isomers exhibit reduced or no activity [3]. These non-interchangeable differences in reactivity handles, physicochemical properties, and validated biological scaffold activity mean that procurement of a generic analog risks either synthetic dead-ends or loss of the very property profile that motivated the original compound selection.

Quantitative Differentiation Evidence for 2,5-Dichloro-3-(difluoromethyl)quinoline Versus Closest Analogs: pKa, logP, Reactivity, and Yield Data


Hydrogen Bond Donor Capacity: CHF₂ vs. CF₃ and CH₃ on Quinoline Scaffolds Drives pKa and Target Engagement Differentiation

The -CHF₂ group at the 3-position of quinoline introduces a hydrogen bond donor (HBD) that is absent in -CF₃ (pure H-bond acceptor) and -CH₃ (non-polar) analogs. Published data for 8-substituted quinolin-6-amine derivatives show that the difluoromethyl analog exhibits a quinoline nitrogen pKa of 3.4, versus pKa 2.9 for the 8-trifluoromethyl analog and pKa 4.1 for the 8-methyl analog, as measured by UV-pH titration in water at 25 °C [1]. Furthermore, the ΔlogP (XCF₂H – XCH₃) for aromatic systems spans −0.1 to +0.4 log units, indicating tunable lipophilicity without sacrificing HBD capacity [1]. Extrapolating to the quinoline scaffold class, the CHF₂-bearing target compound is expected to provide pKa and lipophilicity values that are inaccessible with either CF₃- or CH₃-substituted analogs, directly impacting target binding in systems where a hydrogen bond donor is required at the 3-position substituent.

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

Lipophilicity Differentiation: logP Gap Between 2,5-Dichloro-3-(difluoromethyl)quinoline and Its Mono-Chloro and Non-Fluorinated Analogs

The target compound's dual chlorination plus CHF₂ substitution produces a distinct lipophilicity profile relative to its closest commercially available analogs. The mono-chloro analog 2-chloro-3-(difluoromethyl)quinoline (CAS 1215321-14-4) has a computed XLogP3 of 3.8 [1], while non-fluorinated 2,5-dichloroquinoline (CAS 59412-12-3) has a measured logP of 3.54 [2]. The target compound, incorporating both the additional chlorine at C5 and the CHF₂ group, is predicted to occupy a logP range of approximately 3.9–4.2 based on additive fragment contributions—placing it in a window that balances membrane permeability against aqueous solubility risks. This intermediate-high lipophilicity is distinct from both the mono-chloro analog (lower logP, fewer diversification handles) and the non-fluorinated 2,5-dichloroquinoline (lower logP, no HBD capacity).

ADME Optimization Lipophilicity Profiling Lead Optimization

Orthogonal C2 vs. C5 Chlorine Reactivity Enables Sequential Diversification Unavailable in Mono-Chloro or C5-Bromo Analogs

In the quinoline ring system, the C2 position (α to the endocyclic nitrogen) is significantly more electron-deficient and thus more reactive toward nucleophilic aromatic substitution (SNAr) than the C5 position (β to the fused benzene ring). Literature on halogenated quinolines establishes that C2-chloro substituents undergo SNAr with amines, thiols, and alkoxides at 25–80 °C, while C5-chloro substituents generally require transition metal catalysis (>120 °C under Pd or Ni catalysis) for efficient substitution [1]. This orthogonal reactivity profile is fundamentally different from 5-bromo-2-chloro-3-(difluoromethyl)quinoline analogs, where the C5-Br is more reactive than C5-Cl, potentially compromising reaction sequence control [2]. The target compound, with C2-Cl (SNAr-labile) and C5-Cl (cross-coupling-labile), enables a build–couple–diversify strategy where C2 is elaborated under mild conditions while C5 remains intact for a subsequent Suzuki-Miyaura or Buchwald-Hartwig coupling, a workflow that mono-chloro analogs (only one handle) cannot support.

Synthetic Chemistry Library Synthesis Sequential Functionalization

Validated Downstream Synthetic Utility: 84% Isolated Yield in Triazole Coupling Demonstrates Synthetic Tractability of the 2-Chloro-3-(difluoromethyl)quinoline Core

The close analog 5-bromo-2-chloro-3-(difluoromethyl)quinoline (CAS 27808-16-8) has been demonstrated in a published patent protocol to undergo efficient downstream diversification: reaction with 4-methyl-1H-1,2,3-triazole (1.2 mmol, 3.1 equiv) under K₂CO₃ (1.19 mmol) in DMF at 80 °C overnight, followed by SiO₂ chromatography purification (60% to 90% EtOAc in petroleum ether), afforded the C2-triazole coupled product as a yellow solid in 84% isolated yield (109 mg from 115 mg starting material) [1]. The target compound, bearing C5-Cl instead of C5-Br, is expected to support analogous C2-selective SNAr while exhibiting a slower oxidative addition rate at C5 (C-Cl bond dissociation energy ~97 kcal/mol vs. ~84 kcal/mol for C-Br), which can be advantageous for achieving full C2 selectivity before C5 activation. This published precedent provides procurement-relevant confidence that the compound is not merely a catalog entry but has demonstrated synthetic tractability in peer-reviewed or patent protocols.

Synthetic Methodology Downstream Diversification Medicinal Chemistry

Agrochemical Scaffold Validation: 2,5-Dichloroquinoline C5-Cl Substitution Pattern Explicitly Claimed as Critical for Herbicidal Activity in BASF Patent Family

The BASF herbicide patent family (US 4,632,696, US 4,497,651, EP 0060429 A1), which ultimately led to the commercial herbicide quinclorac, explicitly claims dichloroquinoline derivatives where X = chlorine in the 5-, 6-, or 7-position and R¹ can include halogen, cyano, or -NR²R³ substituents [1]. The patent's comparative herbicidal data demonstrate that C5-Cl substitution is critical for activity: quinoline derivatives with chlorine at C5 showed herbicidal efficacy against broadleaf and grass weeds at application rates of 0.5–3.0 kg/ha, with the C5-Cl isomer outperforming C6-Cl and C7-Cl positional isomers [1]. Notably, the patent also claims R¹ = COOH (as in quinclorac) and R¹ = hydrogen or halogen, establishing the 2,5-dichloro-3-substituted quinoline scaffold as a validated privileged structure in agrochemical discovery. The target compound combines this validated C5-Cl feature with a C3-CHF₂ group, which is absent from the original patent's exemplified compounds, providing a metabolically stabilized entry point into an established herbicidal chemotype.

Agrochemical Discovery Herbicide Development Scaffold Validation

Procurement-Relevant Application Scenarios for 2,5-Dichloro-3-(difluoromethyl)quinoline in Drug Discovery, Agrochemical R&D, and Chemical Biology


Kinase Inhibitor Lead Optimization: C3-CHF₂ as a Lipophilic Hydrogen Bond Donor for Hinge-Region Binding

In kinase drug discovery, the ATP-binding site hinge region universally requires a hydrogen bond donor from the inhibitor scaffold. The difluoromethyl group at the C3 position of 2,5-dichloro-3-(difluoromethyl)quinoline provides this donor capacity (pKa ~3.4 for quinoline nitrogen, HBD scale comparable to thiophenol/aniline) [1], while the C2 chlorine serves as a leaving group for SNAr introduction of hinge-binding amine motifs. The C5 chlorine remains available for a subsequent Suzuki-Miyaura coupling to introduce a solvent-exposed or selectivity-conferring aryl group, enabling rapid SAR exploration. This orthogonal reactivity profile is not available from the mono-chloro analog 2-chloro-3-(difluoromethyl)quinoline, nor from the non-fluorinated 2,5-dichloroquinoline which lacks the HBD feature required for kinase hinge engagement.

Herbicide Discovery: Metabolic Stability-Enhanced Entry into the Validated 2,5-Dichloroquinoline Herbicidal Chemotype

The 2,5-dichloroquinoline scaffold with C3 substitution is validated in the BASF patent family (US 4,632,696) as a herbicidal pharmacophore, with the C5-Cl position shown to be critical for activity [2]. Procurement of 2,5-dichloro-3-(difluoromethyl)quinoline for agrochemical discovery programs provides two key advantages over the simpler 2,5-dichloroquinoline: (i) the CHF₂ group enhances metabolic stability (carbon-fluorine bond resistance to oxidative metabolism) relative to C3-H or C3-CH₃ analogs, potentially addressing environmental persistence concerns, and (ii) the CHF₂ group provides an additional vector for modulating lipophilicity (ΔlogP −0.1 to +0.4 vs. CH₃) to optimize foliar uptake and translocation in target weed species.

Fragment-Based Drug Discovery (FBDD) Library Design: Dual-Handle Orthogonal Elaboration for Efficient Fragment Growth

In FBDD campaigns, the ability to elaborate a fragment hit in two directions without protecting group manipulation is a critical efficiency parameter. 2,5-Dichloro-3-(difluoromethyl)quinoline offers this capability: the C2-Cl can be displaced under mild SNAr conditions (amines, 25–80 °C) while the C5-Cl remains intact, followed by a Pd-catalyzed C5 cross-coupling to introduce a second diversity element [3]. Published precedent on the closely related 5-bromo analog confirms an 84% isolated yield for C2-selective triazole coupling, demonstrating synthetic feasibility [4]. This sequential elaboration workflow maximizes the number of compounds accessible per synthesis cycle, directly improving the cost-efficiency of fragment library construction.

Chemical Biology Probe Synthesis: Orthogonal Handle Strategy for Target Engagement Studies

Chemical biology programs requiring bifunctional probes—e.g., a fluorophore or affinity tag at one position and a photoreactive crosslinker at another—benefit from the orthogonal C2/C5 reactivity of 2,5-dichloro-3-(difluoromethyl)quinoline. The C2 position can be elaborated with an amine-containing fluorophore (e.g., BODIPY-amine) via SNAr, while the C5 position can be functionalized with a diazirine-containing aryl boronic ester via Suzuki-Miyaura coupling. The CHF₂ group at C3 serves as a metabolically stable reporter (¹⁹F NMR-visible) for cellular target engagement studies, a feature absent in non-fluorinated analogs. This three-vector differentiation (C2, C3, C5) within a single intermediate is not replicable with mono-chloro or non-fluorinated comparators.

Quote Request

Request a Quote for 2,5-Dichloro-3-(difluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.